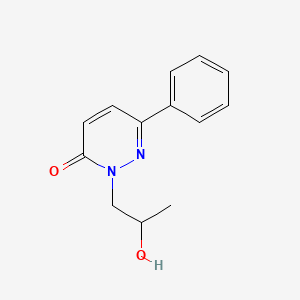
2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one is a chemical compound with a unique structure that includes a pyridazinone ring substituted with a hydroxypropyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one typically involves the reaction of 6-phenylpyridazin-3(2H)-one with 2-hydroxypropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The pyridazinone ring can be reduced to form a dihydropyridazinone.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(2-oxopropyl)-6-phenylpyridazin-3(2H)-one.
Reduction: Formation of 2-(2-hydroxypropyl)-6-phenyl-1,2-dihydropyridazin-3(2H)-one.
Substitution: Formation of substituted phenyl derivatives, such as 2-(2-hydroxypropyl)-6-(4-bromophenyl)pyridazin-3(2H)-one.
Applications De Recherche Scientifique
2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the phenyl group may facilitate interactions with biological targets. The pyridazinone ring is known to interact with enzymes and receptors, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxypropyl)-β-cyclodextrin: Used to enhance the solubility of hydrophobic compounds.
2-(2-Hydroxypropyl)-α-cyclodextrin: Similar to β-cyclodextrin but with different cavity size and properties.
2-(2-Hydroxypropyl)-γ-cyclodextrin: Larger cavity size compared to α- and β-cyclodextrins.
Uniqueness
2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one is unique due to its specific combination of a pyridazinone ring with hydroxypropyl and phenyl substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
59594-39-7 |
|---|---|
Formule moléculaire |
C13H14N2O2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
2-(2-hydroxypropyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C13H14N2O2/c1-10(16)9-15-13(17)8-7-12(14-15)11-5-3-2-4-6-11/h2-8,10,16H,9H2,1H3 |
Clé InChI |
KFHDEEAYYVQCPG-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C(=O)C=CC(=N1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




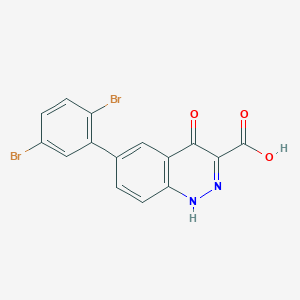
![(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13096983.png)

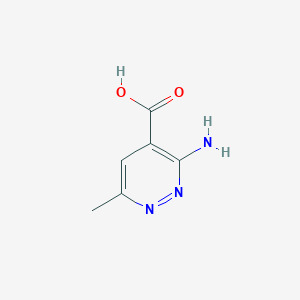

![4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13097019.png)
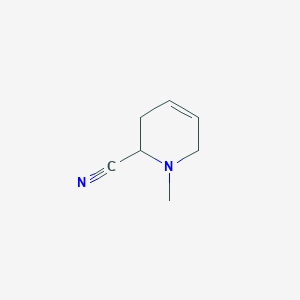
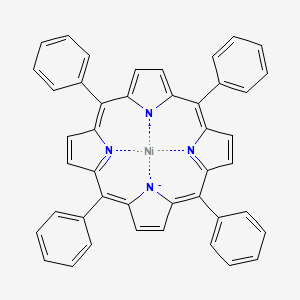
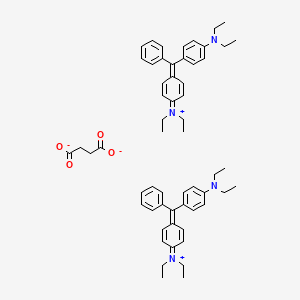
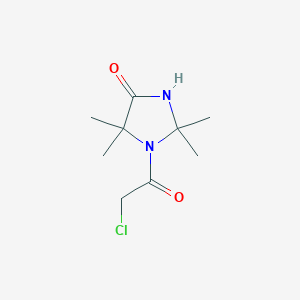
![1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13097052.png)

